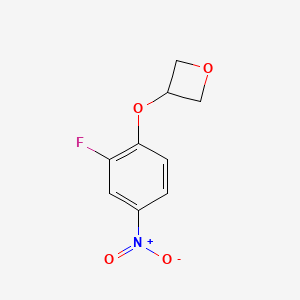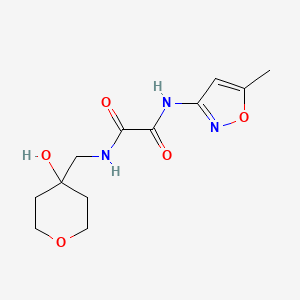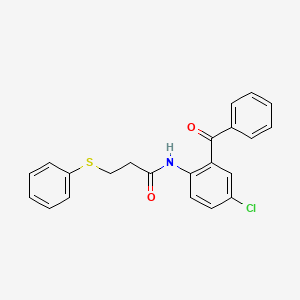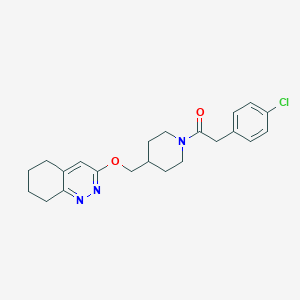![molecular formula C12H15N3O2 B2549238 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1856029-38-3](/img/structure/B2549238.png)
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine, also known as MPMP, is a pyrazole derivative that has been studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine involves the inhibition of the protein kinase B (Akt) signaling pathway. Akt is a protein that is overexpressed in many cancer cells and plays a key role in promoting cell survival and proliferation. By inhibiting Akt, 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is able to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has also been shown to have antioxidant and anti-inflammatory effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neurons and endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine in lab experiments is its high solubility in water, which makes it easy to prepare for experiments. However, one limitation is that 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is not very stable and can degrade over time, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine. One potential area of study is the development of new derivatives of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine that may have improved anti-cancer properties. Another area of research is the investigation of the effects of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine on other signaling pathways involved in cancer progression. Additionally, the potential use of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine in combination with other anti-cancer agents is an area of interest for future studies.
In conclusion, 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is a promising compound that has shown potential for therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of the Akt signaling pathway, and it has also been found to have antioxidant and anti-inflammatory effects. While there are some limitations to using 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine involves the reaction of 4-methoxybenzyl bromide with 3-amino-1-methyl-1H-pyrazole in the presence of a base. This reaction yields 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15-9(7-12(13)14-15)8-17-11-5-3-10(16-2)4-6-11/h3-7H,8H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOVACEORQPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)




![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)

![N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2549175.png)
![3-(isopropylsulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2549176.png)
![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549177.png)